molecular formula C13H13N3O5 B7765056 5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione

5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B7765056
M. Wt: 291.26 g/mol
InChI Key: OKMLSCGJLAXVCB-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione” is a chemical substance listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione involves specific synthetic routes and reaction conditions. One common method includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals . The inclusion complexes are formed by hosting the compound in the non-polar cavity of cyclodextrins, which enhances its solubility and stability.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, including temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of the compound, while reduction may yield a reduced form.

Scientific Research Applications

5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione can be identified using PubChem’s 2-D and 3-D neighboring sets. These sets provide a list of compounds with similar structures or conformations .

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications that other similar compounds may not be able to achieve. The exact differences can be highlighted by comparing the molecular structures and reactivity of these compounds.

Conclusion

This compound is a versatile compound with significant applications in scientific research Its unique chemical properties and reactivity make it valuable in various fields, including chemistry, biology, medicine, and industry

Properties

IUPAC Name

5-[(2,5-dimethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-20-7-3-4-10(21-2)9(5-7)14-6-8-11(17)15-13(19)16-12(8)18/h3-6,14H,1-2H3,(H2,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMLSCGJLAXVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.